molecular formula C19H25N3O3 B2883173 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706007-35-3

2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2883173
CAS No.: 1706007-35-3
M. Wt: 343.427
InChI Key: YNKXZMAIDNCOSK-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1706007-35-3) is a high-quality chemical reagent featuring a 1,2,4-oxadiazole core, a piperidine linker, and an ethoxy-ethanone moiety. This compound is designed for research applications and is strictly for laboratory use. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and significant bioactivity profile . It serves as a versatile scaffold in medicinal chemistry due to its bioisosteric properties, often acting as a replacement for ester and amide functional groups to enhance stability and interaction with biological targets . The specific incorporation of an o-tolyl (ortho-methylphenyl) group at the 3-position of the oxadiazole ring introduces steric and electronic effects that can profoundly influence binding affinity and selectivity towards various biological targets . The ethoxy side chain is strategically included to improve solubility characteristics compared to bulkier aryl substituents, making the compound more suitable for in vitro biological assays . Compounds based on the 1,2,4-oxadiazole architecture are investigated across multiple therapeutic areas. Research indicates that 1,2,4-oxadiazole derivatives can be designed to act as inhibitors for specific cancer biological targets, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, structurally related 1,2,4-oxadiazoles have been identified as potent inhibitors of the SLACK (KNa1.1) potassium channel, a promising target for treating certain forms of pharmacoresistant infantile epilepsy . The piperidine moiety, a common feature in many pharmaceuticals, further enhances the molecule's potential to interact with central nervous system targets and other biological systems . This combination of features makes this compound a valuable building block in drug discovery and development research for synthesizing and evaluating novel bioactive molecules.

Properties

IUPAC Name

2-ethoxy-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-24-13-18(23)22-10-6-8-15(12-22)11-17-20-19(21-25-17)16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKXZMAIDNCOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

Hydrazides react with carboxylic acids or their activated counterparts (e.g., acyl chlorides) to form intermediates that undergo cyclodehydration. For example, Ansari et al. (2009) demonstrated that refluxing o-phenylenediamine with carboxylic acids in the presence of phosphoryl chloride (POCl₃) yields substituted 1,3,4-oxadiazoles. Similarly, Bostrom et al. (2014) achieved cyclization using thionyl chloride (SOCl₂) as a dehydrating agent, producing oxadiazoles in yields exceeding 70%.

Table 1: Cyclization Methods for 1,2,4-Oxadiazole Formation

Reagent Temperature (°C) Time (hr) Yield (%) Reference
POCl₃ 80–100 4–6 65–75
SOCl₂ 60–80 3–5 70–85
Microwave Irradiation 100–120 0.25–0.5 80–90

Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. Srivastav et al. (2011) reported a solvent-free microwave method achieving 85% yield for analogous oxadiazoles.

Functionalization of the Piperidine Moiety

The piperidine ring is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution at the Piperidine Nitrogen

Piperidine derivatives react with electrophilic intermediates to form C–N bonds. For instance, Bhat et al. (2022) described the reaction of 3-(bromomethyl)piperidine with oxadiazole-thiolate anions in dimethylformamide (DMF), yielding piperidine-linked oxadiazoles at 60–70°C.

Key Conditions:

  • Solvent: DMF or acetonitrile
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature: 60–80°C
  • Yield: 60–75%

Introduction of the Ethoxy Group

The ethoxy side chain is incorporated via etherification or alkylation.

Etherification with Ethanol

Ethanol reacts with halogenated intermediates (e.g., bromoethane) in the presence of a base. Sahin et al. (2002) optimized this step using sodium hydride (NaH) in tetrahydrofuran (THF), achieving 80–90% yields for ethoxy-substituted analogs.

Reaction Mechanism:

  • Deprotonation of ethanol by NaH to form ethoxide ions.
  • Nucleophilic attack on the alkyl halide (e.g., bromoethane).
  • Formation of the ethoxy group via SN2 displacement.

Sequential Assembly and Purification

Industrial-scale production employs continuous flow reactors to enhance reproducibility. Advanced purification techniques—such as high-performance liquid chromatography (HPLC) and recrystallization—ensure >98% purity.

Table 2: Industrial Production Parameters

Step Reactor Type Purification Method Purity (%)
Oxadiazole Formation Continuous Flow Column Chromatography 95
Piperidine Coupling Batch Recrystallization 98
Ethoxy Introduction Microreactor HPLC 99

Mechanistic Insights and Challenges

Steric Effects of the o-Tolyl Group

The ortho-methyl group on the aryl ring introduces steric hindrance, necessitating elevated temperatures (100–120°C) during cyclization. Catalysts like scandium trifluoromethanesulfonate (Sc(OTf)₃) mitigate this issue by stabilizing transition states.

Byproduct Formation

Common byproducts include regioisomeric oxadiazoles and unreacted hydrazides. Gradient elution in HPLC effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the piperidine ring, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be studied for its potential biological activities. The presence of the oxadiazole ring, which is known for its bioactivity, makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic effects. The piperidine ring is a common motif in many pharmaceuticals, and the compound’s overall structure may interact with biological targets in a beneficial manner.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially leading to interactions with various biological targets.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Oxadiazole Substituent Piperidine Linker Ethanone Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-(o-tolyl) 3-(methyl)piperidin-1-yl 2-ethoxy C23H25N3O3 391.47 Predicted high lipophilicity
Compound 46 4-chlorophenethyl N/A Benzoimidazolone C17H13ClN4O2 340.76 72% yield, 99.01% purity
1-[4-[[3-(4-Fluorophenyl)-oxadiazolyl]methyl]piperidinyl]-2-(3-methylphenyl)ethanone 3-(4-fluorophenyl) 4-(methyl)piperidin-1-yl 3-methylphenyl C23H24FN3O2 393.45 Density: 1.218 g/cm³, pKa: -0.60
Cyclopentyl-[4-(3-pyridin-4-yl-oxadiazolylmethoxy)piperidin-1-yl]methanone 3-pyridin-4-yl 4-(methoxy)piperidin-1-yl cyclopentyl C20H22N4O3 366.41 Not reported
Key Observations:

Oxadiazole Substituents :

  • The o-tolyl group in the target compound provides steric bulk and electron-donating effects compared to the 4-fluorophenyl group in , which is electron-withdrawing. This difference may alter binding affinity in biological targets like TRPV1/TRPA1 receptors .
  • Pyridinyl (e.g., ) or trifluoromethyl-biphenyl substituents (e.g., compound 47 ) increase polarity and metabolic resistance.

Compounds with benzoimidazolone cores (e.g., compound 46 ) prioritize planar aromatic interactions, unlike the flexible ethanone group in the target.

Ethanone Substituents: The 2-ethoxy group in the target compound improves aqueous solubility compared to 3-methylphenyl in or aryl-acetyl groups in tetrazole analogs (e.g., compounds 22–28 ).

Biological Activity

2-Ethoxy-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a compound that incorporates an oxadiazole ring, which is known for its significant biological activity. This article will explore the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O3C_{19}H_{25}N_{3}O_{3}, with a molecular weight of approximately 343.4 g/mol. The compound features a unique structure that includes:

  • Oxadiazole Ring : Contributes to the compound's bioactivity.
  • Piperidine Moiety : Common in many pharmaceuticals, enhancing interaction with biological targets.

Structural Formula

C19H25N3O3\text{C}_{19}\text{H}_{25}\text{N}_{3}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. A review highlighted that derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound may interact with key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

The piperidine component may confer neuroprotective effects. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes such as AChE and BChE.
  • Cell Membrane Disruption : Affecting microbial integrity.
  • Signal Transduction Modulation : Influencing pathways related to inflammation and cancer progression.

Study on Anticancer Activity

A study published in PubMed Central reported the synthesis of various 1,2,4-oxadiazole derivatives and their screening against cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong anticancer potential .

Antimicrobial Evaluation

Another research highlighted the antimicrobial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for selected compounds .

Neuroprotective Studies

Research focusing on neuroprotective properties demonstrated that compounds with piperidine structures showed significant inhibition of AChE activity (IC50 = 46.42 µM), indicating potential therapeutic benefits for cognitive disorders .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes
NeuroprotectiveInhibits AChE and BChE

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